3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea
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Overview
Description
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea typically involves the condensation of 3,3-dimethylthiourea with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
3,3-Dimethylthiourea+Aldehyde/Ketone→3,3-Dimethyl-1-[phenyl(pyridin-2-yl)methylidene]aminothiourea
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioureas.
Scientific Research Applications
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with nucleic acids and proteins, potentially affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-{[1-(pyridin-2-yl)ethylidene]amino}thiourea
- Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-pyridinyl)ethylidene]-, (2E)-
Uniqueness
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea stands out due to its unique combination of a thiourea group with a phenyl and pyridin-2-yl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N4S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C15H16N4S/c1-19(2)15(20)18-17-14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-11H,1-2H3,(H,18,20)/b17-14- |
InChI Key |
KUHVCGKIRQEOHA-VKAVYKQESA-N |
Isomeric SMILES |
CN(C)C(=S)N/N=C(/C1=CC=CC=C1)\C2=CC=CC=N2 |
Canonical SMILES |
CN(C)C(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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